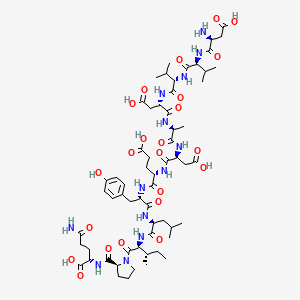![molecular formula C21H18N2O B560416 3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one CAS No. 163655-37-6](/img/structure/B560416.png)
3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one
Übersicht
Beschreibung
This compound is a naphthalene derivative . It has a molecular formula of C21H18N2O, an average mass of 314.381, and a mono-isotopic mass of 314.14191 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24) . This indicates the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
VEGFR3 Kinase Inhibition
MAZ51 is primarily known for its biological activity control of VEGFR3 Kinase. It’s a small molecule inhibitor used in phosphorylation and dephosphorylation applications, which are critical processes in cell signaling and regulation .
Antitumor Activity in Gliomas
Despite being synthesized as a selective inhibitor of VEGFR-3 tyrosine kinase, MAZ51 has shown antitumor activity in gliomas that is independent of its inhibition of VEGFR-3 phosphorylation. The compound induces significant shape changes in glioma cell lines, suggesting a complex mechanism of action .
Prostate Cancer Tumor Growth Inhibition
MAZ51 has been studied for its effects on prostate cancer cells. It inhibits cell proliferation and migration, which are vital processes for tumor growth and metastasis. This indicates MAZ51’s potential as a therapeutic agent in prostate cancer treatment .
Apoptosis Induction in Tumor Cells
Apart from inhibiting the proliferation of VEGFR-3-expressing human endothelial cells, MAZ51 can induce apoptosis in a variety of non-VEGFR-3-expressing tumor cell lines. This suggests a broader application of MAZ51 in cancer therapy beyond its role as a VEGFR-3 inhibitor .
Wirkmechanismus
Target of Action
The primary target of MAZ51 is the vascular endothelial growth factor receptor-3 (VEGFR-3) . VEGFR-3 is a receptor tyrosine kinase that plays a central role in lymphangiogenesis, a process involved in the formation of lymphatic vessels .
Mode of Action
MAZ51 was originally synthesized as a selective inhibitor of VEGFR-3 tyrosine kinase . It inhibits VEGF-C-induced activation of VEGFR-3 without blocking VEGF-C-mediated stimulation of VEGFR2 .
Biochemical Pathways
MAZ51 affects the RhoA and Akt/GSK3β signaling pathways . Treatment of glioma cells with MAZ51 results in increased levels of phosphorylated GSK3β through the activation of Akt, as well as increased levels of active RhoA . These pathways are involved in cell proliferation, survival, and migration .
Pharmacokinetics
Its impact on bioavailability is suggested by its ability to inhibit cellular proliferation and induce g2/m phase cell cycle arrest in glioma cells .
Result of Action
Exposure of glioma cell lines to MAZ51 causes dramatic shape changes, including the retraction of cellular protrusions and cell rounding . These changes are caused by the clustering and aggregation of actin filaments and microtubules . MAZ51 also induces G2/M phase cell cycle arrest, leading to an inhibition of cellular proliferation, without triggering significant cell death .
Action Environment
It’s worth noting that the effects of maz51 are dose- and time-dependent , suggesting that the concentration of the drug and the duration of exposure could influence its efficacy
Eigenschaften
IUPAC Name |
3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCXONOPGCDDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163655-37-6 | |
| Record name | 3-(4-Dimethylaminonaphthalen-1-ylmethylene)-1,3-dihydroindol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does MAZ51 always inhibit VEGFR-3 phosphorylation?
A2: Surprisingly, MAZ51 doesn't always inhibit VEGFR-3 phosphorylation. In some glioma cells, it actually increased VEGFR-3 tyrosine phosphorylation. [] Further research confirmed that MAZ51's anti-proliferative activity in those cells was independent of VEGFR-3 phosphorylation inhibition. []
Q2: What is the impact of MAZ51 on tumor growth in vivo?
A3: MAZ51 demonstrates significant antitumor activity in vivo. Studies show it effectively inhibits the growth of rat mammary carcinomas, suggesting both direct tumor growth inhibition and interference with tumor-host interactions. []
Q3: How does MAZ51 affect prostate cancer cells?
A4: In prostate cancer, particularly the aggressive PC-3 cell line, MAZ51 demonstrates anti-cancer effects. These cells exhibit high VEGFR-3 expression, and MAZ51 effectively inhibits their proliferation, migration, and VEGF-C-induced migration. [] In vivo studies using a xenograft mouse model confirmed that MAZ51 blocks tumor growth of PC-3 cells, highlighting its potential as a therapeutic target in prostate cancer. []
Q4: What role does MAZ51 play in acute kidney injury?
A6: Research using MAZ51 in a cisplatin-induced nephrotoxicity model revealed an unexpected protective role for lymphangiogenesis in this context. MAZ51 treatment worsened kidney damage, increased apoptosis, inflammation, and upregulated intrarenal phospho-NF-kB, phospho-JNK, and IL-6 compared to controls. [] This suggests that de novo lymphangiogenesis might have a protective role in cisplatin nephrotoxicity. Notably, MAZ51 also caused vascular damage and altered endothelial marker expression, indicating potential off-target effects on the vasculature during cisplatin nephrotoxicity. []
Q5: How does MAZ51 interact with chemotherapeutic agents in cancer treatment?
A7: Combining MAZ51 with chemotherapy shows promise in specific cancer contexts. For instance, in ovarian cancer, VEGFR3 inhibition via MAZ51 downregulates BRCA1 and BRCA2 expression, sensitizing resistant cell lines with reverted BRCA2 mutations to chemotherapy. [] Similarly, in a drug-resistant mammary tumor model, sequential treatment with docetaxel followed by MAZ51 significantly reduced tumor growth and weight compared to single-agent treatment, highlighting the potential of combination therapy. []
Q6: Are there any biomarkers associated with MAZ51 efficacy?
A8: While specific biomarkers for MAZ51 efficacy are still under investigation, research suggests potential candidates. For example, in acute myeloid leukemia (AML), high cytosolic FLT4 expression, potentially driven by internalization, is linked to refractory disease and could serve as a potential biomarker for MAZ51 responsiveness. []
Q7: What is the role of the VEGF-C/VEGFR-3 axis in oral squamous cell carcinoma?
A9: Research using SAS cells, an oral squamous carcinoma cell line, highlights the importance of the VEGF-C/FLT-4 autocrine loop in tumor progression. Inhibiting this loop with a dominant-negative FLT-4 or MAZ51 suppressed tumor growth, lymphangiogenesis, and VEGF-C expression in vitro and in vivo. [] This suggests targeting tumor cell-associated FLT-4 and the VEGF-C/FLT-4 autocrine loop as potential therapeutic strategies in oral squamous cell carcinoma. []
Q8: What are the limitations of using MAZ51 in research?
A11: Despite showing promise in preclinical settings, MAZ51 has limitations. Research suggests potential off-target effects, particularly on the vasculature, as observed in the cisplatin nephrotoxicity model. [] Additionally, its efficacy appears context-dependent, with varying impacts on lymphangiogenesis and tumor growth depending on the specific disease model and experimental conditions. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)
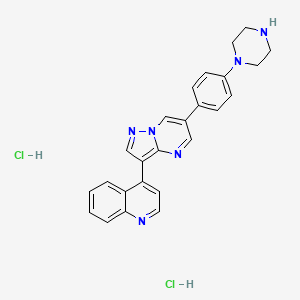

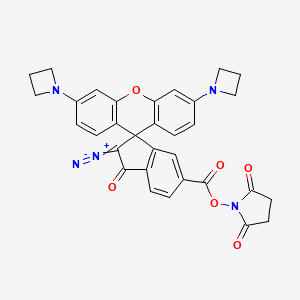
![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
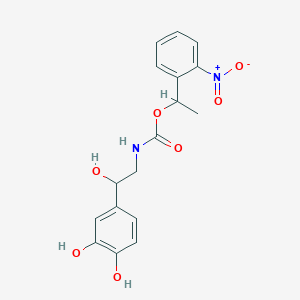
![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)
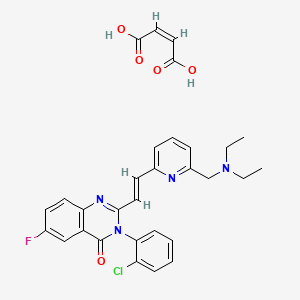
![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)


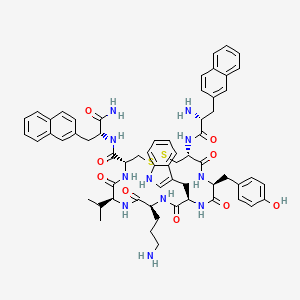
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
